Cas no 63680-91-1 (3-amino-5-ethyl-1H-pyrazole-4-carbonitrile)
3-amino-5-ethyl-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile
- 1H-pyrazole-4-carbonitrile, 3-amino-5-ethyl-
- AKOS006338126
- 63680-91-1
- Pyrazole, 3-amino-4-cyano-5-ethyl-
- USAF EL-35
- BRN 0638178
- 3-Amino-4-cyano-5-ethyl pyrazole
- AMY2127
- OUKWXMBLFGLIOD-UHFFFAOYSA-N
- 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile
- DB-073363
- 3-AMINO-5-ETHYLPYRAZOLE-4-CARBONITRILE
- AT32829
- SCHEMBL8645691
- DTXSID20213079
- AB09777
-
- Inchi: 1S/C6H8N4/c1-2-5-4(3-7)6(8)10-9-5/h2H2,1H3,(H3,8,9,10)
- InChI Key: OUKWXMBLFGLIOD-UHFFFAOYSA-N
- SMILES: N1C(=C(C#N)C(N)=N1)CC
Computed Properties
- Exact Mass: 136.07504
- Monoisotopic Mass: 136.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 78.5Ų
Experimental Properties
- PSA: 78.49
3-amino-5-ethyl-1H-pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504425-1g |
3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile |
63680-91-1 | 98% | 1g |
¥12894.00 | 2024-05-05 |
3-amino-5-ethyl-1H-pyrazole-4-carbonitrile Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile
Introduction to 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile (CAS No. 63680-91-1)
3-amino-5-ethyl-1H-pyrazole-4-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 63680-91-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a family of molecules known for their diverse biological activities and utility in drug design. The structural features of 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile, particularly the presence of an amino group, an ethyl substituent, and a cyano functionality, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug development.
The pyrazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions, making it an ideal candidate for designing bioactive molecules. The introduction of the amino group at the 3-position and the cyano group at the 4-position further enhances the compound's reactivity and potential for further functionalization. These modifications allow for the exploration of novel pharmacophores and the development of derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on identifying new scaffolds and lead compounds for treating various diseases, including infectious diseases, cancer, and inflammatory disorders. The 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile structure has been explored as a potential building block for synthesizing novel therapeutic agents. Its versatility in serving as a precursor for more complex molecules makes it a valuable asset in drug discovery pipelines.
One of the most compelling aspects of 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile is its role in the synthesis of bioactive molecules with antimicrobial properties. Pyrazole derivatives have shown promise as inhibitors of bacterial enzymes and as scaffolds for developing novel antibiotics. The cyano group, in particular, has been shown to enhance binding affinity to biological targets, making it an attractive feature for drug design. Recent studies have demonstrated that compounds derived from this scaffold can interact with bacterial enzymes involved in essential metabolic pathways, leading to their growth inhibition.
Additionally, the 3-amino group provides a site for further derivatization, allowing researchers to modify the compound's solubility, bioavailability, and metabolic stability. This flexibility is crucial for optimizing lead compounds into viable drug candidates. The ability to introduce various functional groups while maintaining the core pyrazole structure makes this compound a versatile tool in medicinal chemistry.
The synthesis of 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations such as nitrile formation and alkylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In academic research, 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile has been utilized as a starting material for exploring novel heterocyclic systems. Its unique structural features have inspired investigations into its reactivity under different conditions, leading to insights into mechanistic pathways and new synthetic strategies. These studies contribute to the broader understanding of pyrazole chemistry and its applications in drug discovery.
The pharmaceutical industry has also shown interest in this compound due to its potential therapeutic applications. Preclinical studies have begun to explore derivatives of 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile as candidates for treating inflammatory diseases and cancer. The ability of pyrazole derivatives to modulate enzyme activity and interfere with disease pathways makes them promising candidates for further development.
One notable area of research involves using computational methods to predict the biological activity of compounds like 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile. High-throughput virtual screening (HTVS) techniques have been employed to identify potential hits that can be further optimized into lead compounds. These computational approaches have accelerated the drug discovery process by allowing researchers to evaluate thousands of compounds rapidly.
The development of new synthetic methodologies has also been instrumental in expanding the chemical space available for drug discovery. Techniques such as transition metal-catalyzed reactions have enabled more efficient synthesis of complex pyrazole derivatives, including those derived from 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile. These advancements have made it possible to explore previously inaccessible chemical libraries, increasing the chances of identifying novel bioactive molecules.
In conclusion, 3-amino-5-ethyl-1H-pyrazole-4-carbonitrile (CAS No. 63680-91) represents a significant compound in pharmaceutical chemistry with diverse applications in drug discovery and medicinal research. Its structural features make it a versatile building block for synthesizing bioactive molecules with potential therapeutic applications across various disease areas. As research continues to uncover new synthetic strategies and biological activities associated with pyrazole derivatives, compounds like this are poised to play an increasingly important role in the development of next-generation therapeutics.
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